molecular formula C15H23NO2 B3166491 Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 911848-37-8

Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate

Cat. No. B3166491
CAS RN: 911848-37-8
M. Wt: 249.35 g/mol
InChI Key: RJZVJMLYUMKPHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate has been achieved using a multiple synthesis route . The synthesis process involves the use of 4-(methylamino)-3-nitrobenzoic acid as a starting material . The final product is characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . This provides a detailed understanding of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate are complex and involve multiple steps . The process starts with 4-(methylamino)-3-nitrobenzoic acid and ends with the desired compound .

Scientific Research Applications

1. Polymorphism Studies

Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate and related compounds have been studied for their polymorphic forms. For example, a spectroscopic and diffractometric study was conducted on polymorphic forms of a similar investigational pharmaceutical compound, showcasing the use of various characterization techniques like X-ray diffraction and nuclear magnetic resonance (NMR) (Vogt et al., 2013).

2. Synthesis Methods

Research has been conducted on the synthesis methods of related compounds, such as Dabigatran Etexilate. In one study, ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate was synthesized, showcasing the complex chemical synthesis routes involved in creating such compounds (Cheng Huansheng, 2013).

3. Crystal Packing and Interactions

The compound has been analyzed for its unique crystal packing characteristics. For instance, a study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into non-hydrogen bonding interactions, such as N⋯π and O⋯π types, contributing to the crystal structure (Zhang, Wu, & Zhang, 2011).

4. Thermal Elimination Kinetics

The kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including ethyl 3-phenoxypropanoate, were studied to understand their thermal stability and reactivity under high temperatures (Al-Awadi et al., 2005).

5. Biocatalysis and Pharmaceutical Intermediates

Research into the biocatalysis of S-3-amino-3-phenylpropionic acid, using ethyl-3-amino-3-phenylpropanoate (EAP) as a substrate, highlights its importance as a pharmaceutical intermediate. The study focused on using microbial strains for enantioselective catalysis, which is crucial in drug research (Li et al., 2013).

properties

IUPAC Name

ethyl 3-(4-phenylbutan-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-18-15(17)11-12-16-13(2)9-10-14-7-5-4-6-8-14/h4-8,13,16H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVJMLYUMKPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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